2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a cyclopentene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 4-(cyclopent-2-en-1-yl)phenol with an epoxide precursor. One common method is the Williamson ether synthesis, where 4-(cyclopent-2-en-1-yl)phenol is reacted with an epoxide-containing alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the phenol, allowing it to attack the epoxide precursor and form the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of functionalized compounds.
Scientific Research Applications
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane involves its ability to react with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various molecular targets, which can be exploited in medicinal chemistry for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Isopropoxyethoxy)methyl]phenoxy}methyl oxirane
- 2-{[4-(2-Chlorophenoxy)methyl]oxirane
- 2-{[4-(2-Oxiranylmethoxy)phenoxy]methyl}oxirane
Uniqueness
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is unique due to the presence of the cyclopentene moiety, which imparts distinct steric and electronic properties
Properties
CAS No. |
88737-42-2 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[(4-cyclopent-2-en-1-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C14H16O2/c1-2-4-11(3-1)12-5-7-13(8-6-12)15-9-14-10-16-14/h1,3,5-8,11,14H,2,4,9-10H2 |
InChI Key |
HBHPDJDGJOPMHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.